molecular formula C7H10F2O2 B2860889 (2S)-2-(3,3-Difluorocyclobutyl)propanoic acid CAS No. 2248173-00-2

(2S)-2-(3,3-Difluorocyclobutyl)propanoic acid

Cat. No.: B2860889
CAS No.: 2248173-00-2
M. Wt: 164.152
InChI Key: MHEXWFSDZUNBPG-BYPYZUCNSA-N
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Description

(2S)-2-(3,3-Difluorocyclobutyl)propanoic acid: is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of (2S)-2-(3,3-Difluorocyclobutyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(3,3-Difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(3,3-Difluorocyclobutyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorinated compounds on biological systems. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(3,3-Difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

  • (2S)-2-(3,3-Difluorocyclopropyl)propanoic acid
  • (2S)-2-(3,3-Difluorocyclopentyl)propanoic acid
  • (2S)-2-(3,3-Difluorocyclohexyl)propanoic acid

Comparison: Compared to its analogs, (2S)-2-(3,3-Difluorocyclobutyl)propanoic acid exhibits unique properties due to the strained four-membered ring of the cyclobutyl group. This structural feature can influence the compound’s reactivity and stability, making it distinct from other difluorocycloalkyl derivatives .

Properties

IUPAC Name

(2S)-2-(3,3-difluorocyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)5-2-7(8,9)3-5/h4-5H,2-3H2,1H3,(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEXWFSDZUNBPG-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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